Ethyl Maltol

Catalog No.
S577136
CAS No.
4940-11-8
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Maltol

CAS Number

4940-11-8

Product Name

Ethyl Maltol

IUPAC Name

2-ethyl-3-hydroxypyran-4-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3

InChI Key

YIKYNHJUKRTCJL-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Synonyms

2-Ethyl-3-hydroxy-4-pyrone; 2-Ethyl-3-hydroxy-4H-pyran-4-one; 2-Ethylpyromeconic Acid; 3-Hydroxy-2-ethyl-1,4-pyrone; 3-Hydroxy-2-ethyl-4-pyrone; 3-Hydroxy-2-ethyl-γ-pyrone; Ethyl Maltol; NSC 638851; Veltol Plus

Canonical SMILES

CCC1=C(C(=O)C=CO1)O

The exact mass of the compound Ethyl maltol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water, soluble in propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638851. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl Maltol (CAS 4940-11-8) is a highly potent, synthetic hydroxypyranone widely procured as a sweetness synergist, flavor enhancer, and masking agent in the food, beverage, fragrance, and thermal aerosolization industries. Structurally derived from maltol by replacing the methyl group with an ethyl group on the pyran ring, this precise molecular modification fundamentally alters its interaction with olfactory and gustatory receptors [1]. For industrial buyers and formulators, Ethyl Maltol serves as a critical procurement choice to reduce total sugar content, mask bitter off-notes in pharmaceuticals, and deliver intense "cotton candy" or caramelized sugar profiles without adding caloric bulk or relying on heavy macromolecular sweeteners [2].

Formulators often attempt to substitute Ethyl Maltol with its naturally occurring analog, Maltol (CAS 118-71-8), assuming interchangeable pyranone chemistry, but this generic substitution fails in high-performance or high-concentration matrices due to stark differences in potency, solubility, and thermal behavior [1]. Maltol requires significantly higher dosing to achieve equivalent sweetness enhancement, which frequently leads to "over-flavoring," matrix saturation, and muted flavor profiles in the final product[2]. Furthermore, Maltol's considerably higher melting point and inferior solubility in standard carrier solvents like propylene glycol and ethanol make it prone to crystallization in concentrated flavor bases, while also causing rapid carbonized residue accumulation during thermal vaporization processes [1].

Sensory Potency and Cost-in-Use Optimization

The substitution of the methyl group with an ethyl group on the pyranone core exponentially increases the binding affinity to gustatory receptors. Quantitative sensory profiling demonstrates that Ethyl Maltol is 4 to 6 times more potent than Maltol in sweetness enhancement and aroma intensity [1]. Consequently, achieving a target sweetness profile requires only 15% to 25% of the mass of Ethyl Maltol compared to Maltol, directly reducing the total flavor load and preventing the sensory fatigue or matrix saturation associated with over-flavored formulations [2].

Evidence DimensionFlavor and sweetness enhancement potency
Target Compound Data4x to 6x baseline intensity (Requires ~0.004% w/v in typical syrups)
Comparator Or BaselineMaltol (1x baseline intensity)
Quantified Difference400% to 600% increase in potency, enabling up to an 80% reduction in dosage.
ConditionsDilute aqueous and propylene glycol formulation matrices.

Procurement teams can achieve significant cost-in-use savings while formulators benefit from reduced total solid loads and cleaner sensory profiles in the final product.

Superior Solubility in Industrial Carrier Solvents

In industrial flavor manufacturing, the ability to create highly concentrated masterbatches without precipitation is critical. Ethyl Maltol exhibits significantly superior solubility profiles in common organic carriers compared to Maltol. Specifically, 1 gram of Ethyl Maltol completely dissolves in just 10 mL of 95% ethanol or 17 mL of propylene glycol (PG)[1]. In contrast, 1 gram of Maltol requires 21 mL of ethanol or 28 mL of PG [2]. This enhanced solubility prevents crystallization during the cold storage of flavor concentrates.

Evidence DimensionSolvent volume required to dissolve 1 gram of solute
Target Compound Data10 mL (95% Ethanol) / 17 mL (Propylene Glycol)
Comparator Or BaselineMaltol (21 mL 95% Ethanol / 28 mL Propylene Glycol)
Quantified Difference52% reduction in ethanol volume and 39% reduction in PG volume required for complete dissolution.
ConditionsStandard ambient temperature dissolution in industrial carrier solvents.

Enables the formulation of highly concentrated, shelf-stable flavor bases without the risk of phase separation or nozzle clogging in automated dosing systems.

Thermal Volatilization and Residue Prevention

For applications involving thermal aerosolization, such as e-liquids and vaporized fragrances, the phase transition temperature of the flavorant dictates the cleanliness of the heating element. Ethyl Maltol has a melting point of 90–91°C, allowing it to transition into the vapor phase efficiently alongside carrier solvents [1]. Maltol, conversely, possesses a much higher melting point of 160–164°C [2]. Because Ethyl Maltol vaporizes at a significantly lower temperature, it prevents the rapid accumulation of carbonized aromatic solids (industrially known as "coil gunk") that plague formulations relying on Maltol or heavy sweeteners like sucralose [1].

Evidence DimensionMelting point and thermal vaporization threshold
Target Compound Data90–91°C melting point
Comparator Or BaselineMaltol (160–164°C melting point)
Quantified Difference70°C lower melting point, enabling cleaner phase transition.
ConditionsThermal aerosolization in PG/VG matrices.

Drastically extends the lifespan of heating elements and prevents off-tastes caused by pyrolyzed residue in thermal vaporization applications.

Ultra-Concentrated Flavor Masterbatches

Because Ethyl Maltol requires nearly 40-50% less solvent (ethanol or propylene glycol) to achieve complete dissolution compared to Maltol, it is the preferred choice for manufacturing highly concentrated flavor masterbatches. This ensures that the concentrates remain stable and free of crystallization during cold-chain transport or extended warehouse storage[1].

Thermal Aerosolization and E-Liquid Formulation

In the vapor industry, minimizing carbonized residue on heating elements is a primary procurement driver. Ethyl Maltol's low melting point (90-91°C) allows it to vaporize cleanly without leaving burnt solids, unlike Maltol (160°C) or sucralose. Furthermore, its 4-6x higher potency means the total flavor percentage can be kept low, further preventing matrix saturation and hardware degradation[2].

Reduced-Sugar Beverage and Syrup Manufacturing

Ethyl Maltol's intense sweetness synergism allows formulators to reduce sucrose or high-fructose corn syrup content by 5-15% without sacrificing mouthfeel or perceived sweetness. Its high potency means it can be dosed at trace levels (e.g., 0.004% w/v), significantly reducing the cost-in-use and total solid load for large-scale beverage bottling operations compared to baseline pyranones[3].

Physical Description

Other Solid; Liquid, Other Solid; Liquid; Dry Powder; Pellets or Large Crystals
Solid
White crystalline powder; Sweet fruit-like aroma

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.047344113 Da

Monoisotopic Mass

140.047344113 Da

Boiling Point

289.00 to 290.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

0.63 (LogP)

Melting Point

90 - 91 °C

UNII

L6Q8K29L05

GHS Hazard Statements

Aggregated GHS information provided by 2210 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 2210 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 2204 of 2210 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4940-11-8

Wikipedia

Ethyl_maltol

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
4H-Pyran-4-one, 2-ethyl-3-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

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